Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate
Description
Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Properties
Molecular Formula |
C5H6NNaO5S2 |
|---|---|
Molecular Weight |
247.2 g/mol |
IUPAC Name |
sodium;hydroxy-(3-methoxy-1,2-thiazol-5-yl)methanesulfonate |
InChI |
InChI=1S/C5H7NO5S2.Na/c1-11-4-2-3(12-6-4)5(7)13(8,9)10;/h2,5,7H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI Key |
HDFXMCPVKTXFSC-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NSC(=C1)C(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate, typically involves the cyclization and condensation of haloketones with thioamides. This process is widely popular due to its efficiency . Other methods include the Hantzsch thiazole synthesis, Cook–Heilbron synthesis, and Herz synthesis .
Industrial Production Methods
Industrial production of thiazole derivatives often employs eco-friendly methods such as microwave irradiation techniques to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate involves its interaction with various molecular targets and pathways. Thiazole derivatives can modulate biochemical pathways by activating or inhibiting enzymes and receptors. For example, they can inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and sulfonate groups enhance its solubility and potential interactions with biological targets, making it a versatile compound for various applications .
Biological Activity
Sodium hydroxy(3-methoxy-1,2-thiazol-5-yl)methanesulfonate is a thiazole derivative known for its significant biological activity. Thiazole compounds are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is pivotal for its biological activity. The presence of the methanesulfonate group enhances its solubility and bioavailability. The molecular formula is C₇H₈N₂O₄S₂, with a molecular weight of 232.28 g/mol.
Anticancer Activity
Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds containing thiazole rings can inhibit cell proliferation in various cancer cell lines. This compound has been tested against several cancer types, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of Thiazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Sodium hydroxy(3-methoxy... | HCT-116 | < 10 |
| Thiazole derivative A | MCF-7 | 1.61 ± 1.92 |
| Thiazole derivative B | Jurkat | 1.98 ± 1.22 |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Thiazoles are also noted for their antibacterial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest strong antibacterial potential.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.8 |
| Escherichia coli | 15.6 |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK activity can lead to apoptosis in cancer cells.
Case Studies
-
In Vitro Studies :
In vitro assays demonstrated that this compound effectively induced apoptosis in HCT-116 colon cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. -
Animal Models :
In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor reduction compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
